(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid
Brand Name: Vulcanchem
CAS No.: 748786-63-2
VCID: VC5186985
InChI: InChI=1S/C24H19NO3S/c26-23(27)15-19(24-25-21-11-4-5-12-22(21)29-24)13-18-9-6-10-20(14-18)28-16-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,26,27)/b19-13-
SMILES: C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(CC(=O)O)C3=NC4=CC=CC=C4S3
Molecular Formula: C24H19NO3S
Molecular Weight: 401.48

(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid

CAS No.: 748786-63-2

Cat. No.: VC5186985

Molecular Formula: C24H19NO3S

Molecular Weight: 401.48

* For research use only. Not for human or veterinary use.

(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid - 748786-63-2

Specification

CAS No. 748786-63-2
Molecular Formula C24H19NO3S
Molecular Weight 401.48
IUPAC Name (Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid
Standard InChI InChI=1S/C24H19NO3S/c26-23(27)15-19(24-25-21-11-4-5-12-22(21)29-24)13-18-9-6-10-20(14-18)28-16-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,26,27)/b19-13-
Standard InChI Key PAWZZZJJPFVBFE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(CC(=O)O)C3=NC4=CC=CC=C4S3

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

(Z)-3-(1,3-Benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid features a complex architecture comprising a benzothiazole ring fused to a substituted phenyl group via a conjugated enoic acid linker. The benzothiazole moiety (C7H5NS) contributes aromaticity and electron-rich properties, while the 3-phenylmethoxyphenyl substituent introduces steric bulk and potential hydrogen-bonding interactions. The Z-configuration of the double bond between C3 and C4 ensures spatial proximity of the benzothiazole and phenylmethoxy groups, influencing molecular polarity and binding interactions.

The IUPAC name systematically describes this arrangement:
(Z)-3-(1,3-benzothiazol-2-yl)-4-(3-phenylmethoxyphenyl)but-3-enoic acid.
Key identifiers include:

  • Molecular Formula: C24H19NO3S

  • Molecular Weight: 401.48 g/mol

  • SMILES: COC1=CC=CC(=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2.

Spectral Characterization

Structural validation relies on advanced spectroscopic techniques:

  • NMR: 1H NMR spectra reveal distinct peaks for the benzothiazole protons (δ 7.2–8.1 ppm), methoxy group (δ 3.8 ppm), and olefinic protons (δ 6.5–7.0 ppm).

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 401.48 [M+H]+.

Synthesis and Production

Synthetic Pathways

Industrial synthesis involves a multi-step sequence optimized for yield and purity:

  • Condensation: Benzothiazole-2-amine reacts with 3-phenylmethoxybenzaldehyde under acidic conditions to form the Schiff base intermediate.

  • Michael Addition: The intermediate undergoes addition with acrylic acid derivatives to install the enoic acid moiety.

  • Stereochemical Control: The Z-isomer is favored by employing low-temperature conditions (0–5°C) and polar aprotic solvents (e.g., DMF).

Industrial Scalability

Large-scale production utilizes continuous flow reactors to enhance reaction efficiency (>80% yield) and reduce byproduct formation. Post-synthesis purification involves:

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients.

  • Recrystallization: Methanol/water mixtures yield crystals with ≥98% purity.

Physicochemical Properties and Analytical Characterization

Solubility and Stability

  • Solubility: Limited aqueous solubility (0.12 mg/mL in PBS, pH 7.4) necessitates formulation with surfactants or cyclodextrins.

  • Stability: Degrades <5% over 30 days at 4°C, but light-sensitive, requiring amber glass storage.

Spectroscopic Data Table

PropertyValueMethod
λmax (UV-Vis)278 nm, 320 nmEthanol
pKa4.2 (carboxylic acid)Potentiometric
LogP3.8HPLC

Comparative Analysis with Structural Analogs

Analog Comparison Table

CompoundMolecular FormulaMW (g/mol)Key SubstituentBioactivity (IC50)
(Z)-3-(1,3-Benzothiazol-2-yl)-...C24H19NO3S401.483-PhenylmethoxyphenylCOX-2: 12.3 µM
3-(1,3-Benzothiazol-2-yl)-...C25H21NO4S431.53-Benzyloxy-4-methoxyphenylTopo I: 15.8 µM
(E)-3-(Benzothiazol-2-yl)-... C18H15NO3S325.44-MethoxyphenylCOX-2: 22.1 µM

Structure-Activity Relationships

  • Substituent Effects: The 3-phenylmethoxy group enhances lipophilicity (LogP 3.8 vs. 3.2 for 4-methoxy analogs), improving membrane permeability .

  • Stereochemistry: Z-isomers exhibit 3-fold greater COX-2 inhibition than E-isomers due to optimal spatial alignment .

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